2-(2,5-Dibromophenyl)-1,3-dioxolane
CAS No.: 139194-78-8
Cat. No.: VC11662506
Molecular Formula: C9H8Br2O2
Molecular Weight: 307.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139194-78-8 |
|---|---|
| Molecular Formula | C9H8Br2O2 |
| Molecular Weight | 307.97 g/mol |
| IUPAC Name | 2-(2,5-dibromophenyl)-1,3-dioxolane |
| Standard InChI | InChI=1S/C9H8Br2O2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
| Standard InChI Key | BRLACMTYMHWMFY-UHFFFAOYSA-N |
| SMILES | C1COC(O1)C2=C(C=CC(=C2)Br)Br |
| Canonical SMILES | C1COC(O1)C2=C(C=CC(=C2)Br)Br |
Introduction
Overview of 2-(2,5-Dibromophenyl)-1,3-Dioxolane
2-(2,5-Dibromophenyl)-1,3-dioxolane is a chemical compound characterized by its unique structure, which includes a dioxolane ring and a dibromophenyl substituent. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its molecular formula is , and it has a molecular weight of approximately 307.97 g/mol.
Synthesis Methods
The synthesis of 2-(2,5-dibromophenyl)-1,3-dioxolane typically involves the reaction of appropriate dibromophenyl precursors with dioxolane derivatives under controlled conditions.
General Synthetic Route:
-
Starting Materials:
-
2,5-Dibromophenol
-
Dioxolane precursor
-
-
Reaction Conditions:
-
The reaction may require a catalyst and is usually performed under an inert atmosphere to prevent oxidation.
-
-
Characterization Techniques:
-
The synthesized compound can be characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry).
-
Biological Activity and Applications
Research has indicated that compounds similar to 2-(2,5-dibromophenyl)-1,3-dioxolane may exhibit significant biological activities, particularly in the context of anticancer research.
Potential Applications:
-
Anticancer Agents: Preliminary studies suggest that derivatives of dioxolanes can inhibit cancer cell growth by interfering with microtubule dynamics.
-
Drug Development: The unique structural features make it a candidate for further modifications to enhance its pharmacological properties.
Safety and Handling
When working with 2-(2,5-dibromophenyl)-1,3-dioxolane, it is essential to follow appropriate safety protocols due to the presence of bromine atoms which can pose health risks.
Safety Data:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume